N-alquiloindoles
N-Alkylindoles are a class of organic compounds derived from indole, which is known for its characteristic aroma and wide range of biological activities. These molecules feature an indole ring with an alkyl group attached to the nitrogen atom, conferring unique chemical properties and diverse applications.
In pharmaceutical research, N-alkylindoles have shown potential as precursors or intermediates in drug synthesis due to their structural diversity. They can be used in the development of analgesics, antidepressants, and other therapeutic agents. The substitution pattern on the indole ring, particularly at the nitrogen atom, allows for fine-tuning of pharmacological properties.
In agrochemicals, these compounds have been explored as potential insect repellents or attractants due to their olfactory properties. Their ability to mimic natural volatile organic compounds (VOCs) can be exploited in pest management strategies.
Additionally, N-alkylindoles find applications in fragrance and flavor industries, where their distinctive odors contribute to the formulation of complex aroma profiles. The structural modifications allow for the creation of novel scent notes with varying intensities and durations.
Overall, N-alkylindoles represent a versatile group of compounds with significant potential across various sectors due to their unique chemical structure and functional properties.

Estructura | Nombre químico | CAS | MF |
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(5-Fluoro-1-methyl-1H-indol-2-yl)methanol | 906543-03-1 | C10H10FNO |
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1-[(2-methylphenyl)methyl]-1H-indole-3-carbaldehyde | 428495-34-5 | C17H15NO |
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1,5-Dimethyl-1H-indole-3-carbaldehyde | 335032-69-4 | C11H11NO |
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1,4-Dimethyl-1H-indole-3-carbaldehyde | 170489-16-4 | C11H11NO |
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5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde | 876716-52-8 | C13H15NO |
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(1-Ethyl-1H-indol-3-yl)thioacetic Acid | 883539-49-9 | C12H13NO2S |
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5-Fluoro-1-methyl-1H-indole-2-carbaldehyde | 883531-48-4 | C10H8FNO |
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5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | 944465-16-1 | C12H12FNO |
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1-Ethyl-5-methoxy-1H-indole | 46182-32-5 | C11H13NO |
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7-Formyl-1-methyl-1H-indole-3-carbonitrile | 1373137-76-8 | C11H8N2O |
Literatura relevante
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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